molecular formula C17H17N3O3S B5564726 2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole

2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole

Cat. No.: B5564726
M. Wt: 343.4 g/mol
InChI Key: DKQKBIISIYYZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This particular compound features a benzimidazole core substituted with an ethylsulfanyl group and a methoxy-nitrophenylmethyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions . One common method includes the reaction of ortho-phenylenediamine with 4-methoxy-3-nitrobenzaldehyde in the presence of a reducing agent like sodium metabisulfite . The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiol.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs high-yield, scalable processes. These methods may involve continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield . The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various nucleophiles at the methoxy position.

Properties

IUPAC Name

2-ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-3-24-17-18-13-6-4-5-7-14(13)19(17)11-12-8-9-16(23-2)15(10-12)20(21)22/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQKBIISIYYZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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